molecular formula C14H14N2O3 B11857378 4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 89353-49-1

4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11857378
CAS No.: 89353-49-1
M. Wt: 258.27 g/mol
InChI Key: QDSAVVIWBZMGJS-UHFFFAOYSA-N
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Description

4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its significant biological activities. Quinolones are a class of synthetic antibiotics that have been widely used due to their broad-spectrum antibacterial properties. This compound, in particular, has shown promise in various scientific research applications, including its potential use in medicinal chemistry.

Preparation Methods

The synthesis of 4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to produce the desired quinolone derivative . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound effectively prevents bacterial cell division and proliferation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

4-Oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique among quinolone derivatives due to its specific structural modifications, which enhance its antibacterial activity. Similar compounds include:

These comparisons highlight the unique structural features and enhanced activity of this compound, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

CAS No.

89353-49-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-oxo-7-pyrrolidin-1-yl-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-13-10-4-3-9(16-5-1-2-6-16)7-12(10)15-8-11(13)14(18)19/h3-4,7-8H,1-2,5-6H2,(H,15,17)(H,18,19)

InChI Key

QDSAVVIWBZMGJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O

Origin of Product

United States

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